molecular formula C19H22N2O4 B7096629 N-[(2,6-dihydroxyphenyl)methyl]-2-(morpholin-4-ylmethyl)benzamide

N-[(2,6-dihydroxyphenyl)methyl]-2-(morpholin-4-ylmethyl)benzamide

Cat. No.: B7096629
M. Wt: 342.4 g/mol
InChI Key: HRQROBWQNOXGLU-UHFFFAOYSA-N
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Description

N-[(2,6-dihydroxyphenyl)methyl]-2-(morpholin-4-ylmethyl)benzamide is a synthetic organic compound characterized by the presence of a benzamide core, substituted with a morpholine ring and a dihydroxyphenyl group

Properties

IUPAC Name

N-[(2,6-dihydroxyphenyl)methyl]-2-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c22-17-6-3-7-18(23)16(17)12-20-19(24)15-5-2-1-4-14(15)13-21-8-10-25-11-9-21/h1-7,22-23H,8-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQROBWQNOXGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)NCC3=C(C=CC=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dihydroxyphenyl)methyl]-2-(morpholin-4-ylmethyl)benzamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dihydroxybenzaldehyde, morpholine, and benzoyl chloride.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 2,6-dihydroxybenzaldehyde with morpholine under acidic conditions.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Acylation: The final step involves the acylation of the amine with benzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dihydroxyphenyl)methyl]-2-(morpholin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzamide moiety can be reduced to the corresponding amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(2,6-dihydroxyphenyl)methyl]-2-(morpholin-4-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2,6-dihydroxyphenyl)methyl]-2-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxyphenyl group can participate in hydrogen bonding and other interactions, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,6-dihydroxyphenyl)methyl]-2-(piperidin-4-ylmethyl)benzamide
  • N-[(2,6-dihydroxyphenyl)methyl]-2-(pyrrolidin-4-ylmethyl)benzamide

Uniqueness

N-[(2,6-dihydroxyphenyl)methyl]-2-(morpholin-4-ylmethyl)benzamide is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different pharmacokinetic and pharmacodynamic properties.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

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